molecular formula C10H11N5O B12905264 5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-37-6

5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12905264
CAS No.: 77961-37-6
M. Wt: 217.23 g/mol
InChI Key: LKBDHHCIZOQJNQ-UHFFFAOYSA-N
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Description

5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of 2-chloropyrimidine with 3-aminomethylpyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(pyridin-3-yl)pyrimidine
  • 5-Amino-2-(pyridin-2-yl)pyrimidine
  • 4-Amino-2-(pyridin-4-yl)pyrimidine

Uniqueness

5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both pyrimidine and pyridine rings, which confer specific electronic and steric properties. This makes it a versatile building block for the synthesis of more complex molecules and enhances its potential for various applications in medicinal chemistry and materials science.

Properties

CAS No.

77961-37-6

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-amino-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11N5O/c11-8-6-14-10(15-9(8)16)13-5-7-2-1-3-12-4-7/h1-4,6H,5,11H2,(H2,13,14,15,16)

InChI Key

LKBDHHCIZOQJNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

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